4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one 4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Brand Name: Vulcanchem
CAS No.: 568570-14-9
VCID: VC11644271
InChI: InChI=1S/C17H14N4OS/c1-10-6-5-7-11(2)14(10)21-15(22)12-8-3-4-9-13(12)20-16(21)18-19-17(20)23/h3-9H,1-2H3,(H,19,23)
SMILES: CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Molecular Formula: C17H14N4OS
Molecular Weight: 322.4 g/mol

4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

CAS No.: 568570-14-9

Cat. No.: VC11644271

Molecular Formula: C17H14N4OS

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one - 568570-14-9

Specification

CAS No. 568570-14-9
Molecular Formula C17H14N4OS
Molecular Weight 322.4 g/mol
IUPAC Name 4-(2,6-dimethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Standard InChI InChI=1S/C17H14N4OS/c1-10-6-5-7-11(2)14(10)21-15(22)12-8-3-4-9-13(12)20-16(21)18-19-17(20)23/h3-9H,1-2H3,(H,19,23)
Standard InChI Key SVCJVVHQEWDNOQ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Canonical SMILES CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of:

  • A quinazolinone backbone (a benzene ring fused to a pyrimidinone).

  • A 1,2,4-triazole ring fused at the [4,3-a] position, introducing a five-membered heterocycle with three nitrogen atoms.

  • Substituents:

    • 4-(2,6-Dimethylphenyl): A disubstituted aromatic ring with methyl groups at positions 2 and 6.

    • 1-Sulfanyl: A thiol group (-SH) at position 1.

The IUPAC name systematically describes this arrangement: 4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1, triazolo[4,3-a]quinazolin-5-one.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC17H14N4OS
Molecular Weight322.4 g/mol
SMILESCC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S
InChIKeyXTMDGOQQHMSFBA-UHFFFAOYSA-N
SolubilityLikely low aqueous solubility due to aromaticity and sulfanyl group

Synthesis and Reaction Pathways

General Synthetic Strategies

While no direct synthesis protocol for this compound is published, analogous triazoloquinazolinones are typically synthesized via:

  • Cyclization of Hydrazinoquinazolinones:

    • 2-Hydrazino-3-substituted-3H-quinazolin-4-ones react with electrophiles (e.g., CS2, isothiocyanates) to form triazole rings .

    • Example: Cyclization with carbon disulfide yields the sulfanyl substituent .

  • Multi-Step Functionalization:

    • Starting from anthranilic acid derivatives, sequential reactions introduce substituents. For example:

      • Step 1: Condensation with 2,6-dimethylbenzaldehyde to form the 4-aryl group.

      • Step 2: Thionation using Lawesson’s reagent or phosphorus pentasulfide to install the sulfanyl moiety .

Table 2: Hypothetical Synthesis Route

StepReactionReagents/ConditionsIntermediate
1Formation of quinazolinoneAnthranilic acid + 2,6-dimethylbenzaldehyde, acetic acid, reflux3-(2,6-Dimethylphenyl)-3H-quinazolin-4-one
2HydrazinationHydrazine hydrate, ethanol, Δ2-Hydrazino-3-(2,6-dimethylphenyl)-3H-quinazolin-4-one
3Cyclization with CS2Carbon disulfide, KOH, DMF, 80°CTarget compound

Biological Activities and Mechanisms

Antimicrobial and Antiviral Effects

Quinazolinones with aryl substitutions demonstrate:

  • Antibacterial activity against Gram-positive strains (MIC: 4–16 µg/mL) .

  • Anti-HIV potential via inhibition of reverse transcriptase (IC50: ~2 µM for analogs) .

Anticancer Activity

Mechanisms include:

  • Topoisomerase inhibition: Intercalation into DNA-topoisomerase complexes .

  • Kinase modulation: Blocking EGFR or VEGFR2 signaling pathways (e.g., IC50: 0.8 µM for EGFR in breast cancer models) .

Physicochemical and Spectroscopic Data

Spectral Characterization

  • 1H NMR: Expected signals include:

    • δ 2.3–2.5 ppm (singlet, 6H, 2,6-dimethyl groups).

    • δ 7.2–8.1 ppm (multiplets, aromatic protons).

  • MS (ESI+): m/z 323.4 [M+H]+.

Stability and Reactivity

  • pH Sensitivity: The sulfanyl group may oxidize to disulfides under alkaline conditions.

  • Thermal Decomposition: Onset at ~250°C (predicted via TGA simulations).

Research Gaps and Future Directions

  • Targeted Synthesis: Optimize routes to improve yields (>60%) and purity (>98%) .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.

  • Structural Modifications: Explore replacing the sulfanyl group with sulfonamides or halogens to enhance bioavailability .

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